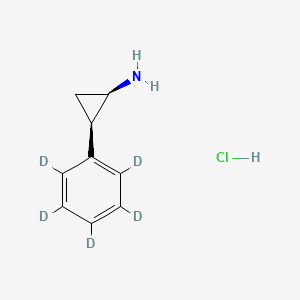
cis-2-Phenylcyclopropylamine-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Phenylcyclopropylamine-d5 (hydrochloride): is a deuterated analog of cis-2-Phenylcyclopropylamine, a compound known for its applications in neurobiology and proteomics research. The deuterium labeling (d5) is used to study the metabolic pathways and pharmacokinetics of the compound without altering its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Phenylcyclopropylamine-d5 (hydrochloride) typically involves the following steps:
Cyclopropanation: The starting material, styrene, undergoes cyclopropanation using a deuterated diazo compound in the presence of a transition metal catalyst to form cis-2-Phenylcyclopropane-d5.
Amination: The cyclopropane intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature to yield cis-2-Phenylcyclopropylamine-d5.
Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, cis-2-Phenylcyclopropylamine-d5 (hydrochloride).
Industrial Production Methods
Industrial production of cis-2-Phenylcyclopropylamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclopropanation: Using industrial-scale reactors and optimized catalysts to ensure high yield and purity.
Continuous Amination: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification and Crystallization: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity cis-2-Phenylcyclopropylamine-d5 (hydrochloride).
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Phenylcyclopropylamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst are used for aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
cis-2-Phenylcyclopropylamine-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the biochemical pathways of amines.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of related drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of cis-2-Phenylcyclopropylamine-d5 (hydrochloride) involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, leading to increased levels of serotonin, dopamine, and norepinephrine.
Pathways Involved: The inhibition of monoamine oxidase affects the central nervous system, influencing mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-2-Phenylcyclopropylamine: The non-deuterated analog with similar biological activity but different metabolic properties.
trans-2-Phenylcyclopropylamine: The trans isomer with different stereochemistry and potentially different biological effects.
Tranylcypromine: A structurally related compound used as an antidepressant.
Uniqueness
cis-2-Phenylcyclopropylamine-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies without altering its biological activity. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
174.68 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
ZPEFMSTTZXJOTM-VECQLTMDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C[C@H]2N)[2H])[2H].Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





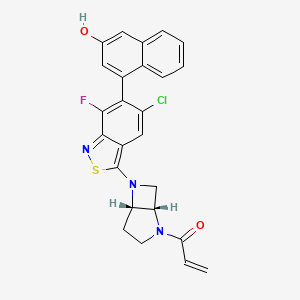

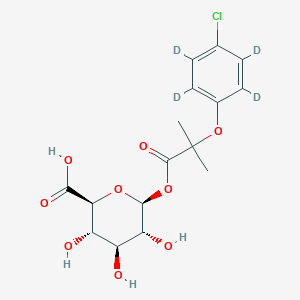
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

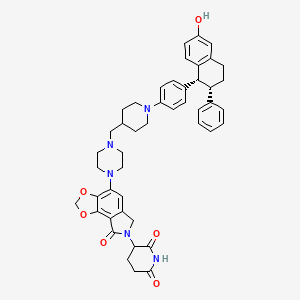
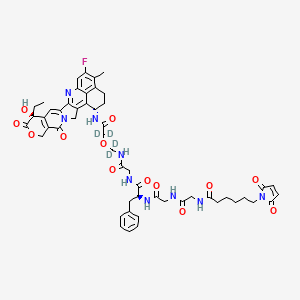
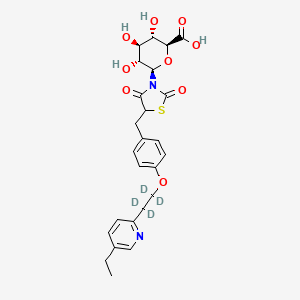


![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
